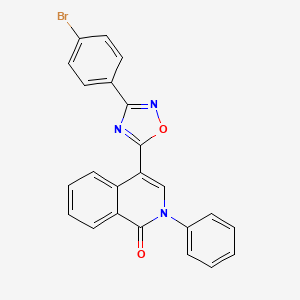

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

Beschreibung

4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-bromophenyl group and fused with a 2-phenylisoquinolin-1(2H)-one core. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery . The bromine atom on the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrN3O2/c24-16-12-10-15(11-13-16)21-25-22(29-26-21)20-14-27(17-6-2-1-3-7-17)23(28)19-9-5-4-8-18(19)20/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZNEKZZUKNDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant due to its known pharmacological properties.

1. Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial activity. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Potential

Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit topoisomerases may contribute to its anticancer efficacy.

3. Analgesic Effects

The analgesic properties of oxadiazole derivatives have been documented in various studies. Compounds within this class have shown potential in alleviating pain by modulating neurotransmitter levels and inhibiting inflammatory pathways.

The biological activity of This compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The presence of intramolecular hydrogen bonds stabilizes the molecular structure, potentially enhancing its interaction with biological targets.

- π–π Interactions : The compound exhibits weak π–π interactions between aromatic rings, which may facilitate binding to biological macromolecules.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of oxadiazole derivatives, it was found that compounds similar to This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of oxadiazole derivatives demonstrated that a related compound reduced cell viability in HeLa cervical cancer cells by over 70% at a concentration of 25 µM. The study suggested that the compound induced apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | MIC: 50 µg/mL | Disruption of cell membranes |

| Anticancer | >70% viability reduction in HeLa cells | Induction of apoptosis |

| Analgesic | Significant pain relief in animal models | Modulation of neurotransmitters |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Core Structure Variability: The target compound’s isoquinolinone core distinguishes it from analogues with phthalazinone (e.g., ) or quinolinone (e.g., ) backbones. Isoquinolinone’s extended aromatic system may enhance π-π stacking interactions compared to smaller cores.

- Substituent Positioning : The 4-bromophenyl group in the target contrasts with 2- or 3-bromophenyl substituents in analogues (e.g., ). Para-substitution likely improves steric compatibility in hydrophobic binding pockets.

- Synthetic Accessibility : Yields for structurally complex analogues (e.g., 86% for compound 24 in ) suggest that the target compound’s synthesis may require optimized conditions to achieve comparable efficiency.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Coupling reactions : For example, oxadiazole ring formation via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., POCl₃ or TBTU as activators) .

- Isoquinoline core construction : Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl and bromophenyl substituents .

- Purification : Flash chromatography (e.g., hexanes/EtOAc gradients) and recrystallization from ethanol or DCM/hexane mixtures to achieve >95% purity .

Key intermediates are characterized using H/C NMR and HRMS to confirm structural integrity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400–500 MHz, CDCl₃/DMSO-d₆) resolves aromatic protons (δ 7.2–8.5 ppm) and oxadiazole-related signals. C NMR confirms carbonyl (C=O, δ ~167–175 ppm) and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%); discrepancies may require LC-MS to rule out byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent variation : Systematically modify the bromophenyl (e.g., replace Br with Cl, CF₃) or isoquinoline phenyl groups to evaluate electronic/steric effects .

- Functional assays : Test derivatives in target-specific models (e.g., enzyme inhibition IC₅₀, cellular viability assays). For example, used human whole blood to measure LTB₄ inhibition, correlating FLAP binding potency with substituent changes .

- Computational modeling : Dock optimized structures into target active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, focusing on oxadiazole ring geometry and isoquinoline planarity .

- Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), apply HKL-3000 or CrysAlisPro to deconvolute overlapping reflections .

- Validation : Cross-check crystallographic data with DFT-optimized structures (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Methodological Answer :

- Reproducibility checks : Repeat syntheses with strict control of reaction conditions (e.g., moisture, temperature). noted yield variations (22–86%) due to solvent purity or catalyst aging .

- Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cell-based assays to confirm bioactivity trends. For SAR discrepancies, use SPR or ITC to measure binding kinetics .

- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., uncyclized intermediates) affecting biological readouts .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography (biotinylated probes) or CETSA (cellular thermal shift assays) to map protein targets .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .

- In vivo models : Dose pharmacokinetic studies (rodents) to determine bioavailability and correlate with ex vivo efficacy (e.g., ’s murine LTB₄ inhibition model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.